molecular formula C16H30O2 B013439 (E)-Tetradec-12-enyl acetate CAS No. 35153-21-0

(E)-Tetradec-12-enyl acetate

Cat. No.: B013439
CAS No.: 35153-21-0
M. Wt: 254.41 g/mol
InChI Key: CRJBZFQLVNBSHX-UHFFFAOYSA-N
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Description

(E)-Tetradec-12-enyl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the E-configuration (trans) at the twelfth carbon and an acetate group at the terminal end. This compound is often found in nature as a pheromone component in various insects, playing a crucial role in communication and mating behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tetradec-12-enyl acetate typically involves the esterification of (E)-Tetradec-12-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

    Starting Material: (E)-Tetradec-12-en-1-ol

    Reagents: Acetic acid or acetic anhydride

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: (E)-Tetradec-12-enyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-Tetradec-12-en-1-ol and acetic acid.

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: (E)-Tetradec-12-en-1-ol and acetic acid.

    Oxidation: Epoxides or diols.

    Reduction: (E)-Tetradec-12-en-1-ol.

Scientific Research Applications

(E)-Tetradec-12-enyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Serves as a pheromone in insect behavior studies, aiding in the understanding of communication and mating patterns.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Employed in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-Tetradec-12-enyl acetate primarily involves its interaction with olfactory receptors in insects. The acetate group and the double bond in the hydrocarbon chain are crucial for binding to specific receptors, triggering a cascade of biochemical events that result in behavioral responses such as attraction or repulsion.

Comparison with Similar Compounds

    (Z)-Tetradec-12-enyl acetate: Similar structure but with a Z-configuration (cis) double bond.

    Dodecyl acetate: Shorter hydrocarbon chain with an acetate group.

    Hexadecyl acetate: Longer hydrocarbon chain with an acetate group.

Uniqueness: (E)-Tetradec-12-enyl acetate is unique due to its specific double bond configuration and chain length, which are critical for its function as a pheromone. The E-configuration provides a distinct spatial arrangement that is essential for its biological activity.

Properties

IUPAC Name

[(E)-tetradec-12-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014908
Record name (E)-Tetradec-12-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-21-0, 54897-70-0
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Tetradecen-1-ol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
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Record name (E)-Tetradec-12-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tetradec-12-enyl acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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